proclavaminic acid
proclavaminic acid
Proclavaminic acid is a member of azetidines and a monocarboxylic acid. It is a tautomer of a proclavaminic acid zwitterion.
Brand Name:
Vulcanchem
CAS No.:
112240-59-2
VCID:
VC0037732
InChI:
InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1
SMILES:
C1CN(C1=O)C(C(CCN)O)C(=O)O
Molecular Formula:
C8H14N2O4
Molecular Weight:
202.21 g/mol
proclavaminic acid
CAS No.: 112240-59-2
Main Products
VCID: VC0037732
Molecular Formula: C8H14N2O4
Molecular Weight: 202.21 g/mol
CAS No. | 112240-59-2 |
---|---|
Product Name | proclavaminic acid |
Molecular Formula | C8H14N2O4 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | (2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |
Standard InChI | InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1 |
Standard InChIKey | NMCINKPVAOXDJH-VDTYLAMSSA-N |
Isomeric SMILES | C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-] |
SMILES | C1CN(C1=O)C(C(CCN)O)C(=O)O |
Canonical SMILES | C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-] |
Description | Proclavaminic acid is a member of azetidines and a monocarboxylic acid. It is a tautomer of a proclavaminic acid zwitterion. |
Synonyms | proclavaminate proclavaminic acid |
PubChem Compound | 194953 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume